

# Application of ProMMP-9 inhibitor-3c in angiogenesis studies

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Compound of Interest					
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# **Application of ProMMP-9i-3c in Angiogenesis Studies**

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### Introduction

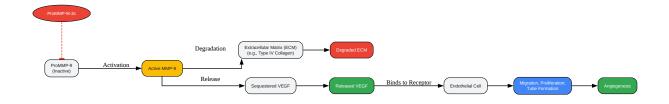
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2][3][4] Matrix metalloproteinases (MMPs), particularly MMP-9, play a pivotal role in angiogenesis by degrading the extracellular matrix (ECM), which facilitates endothelial cell migration, invasion, and tube formation.[5][6] ProMMP-9, the inactive zymogen of MMP-9, is activated in the extracellular space. The inhibition of ProMMP-9 activation or the activity of mature MMP-9 is a key therapeutic strategy to modulate angiogenesis.[1][2][4]

ProMMP-9i-3c is a potent and selective small molecule inhibitor of ProMMP-9. It acts by binding to a specific exosite on the ProMMP-9 molecule, preventing its conformational activation without chelating the active site zinc ion, thus offering high selectivity and reduced off-target effects compared to broad-spectrum MMP inhibitors.[1][2] This application note provides detailed protocols for utilizing ProMMP-9i-3c in key in vitro and in vivo angiogenesis assays.

### **Mechanism of Action**



ProMMP-9i-3c allosterically binds to the pro-domain of ProMMP-9, stabilizing its inactive conformation and thereby inhibiting its activation.[2] By preventing the generation of active MMP-9, ProMMP-9i-3c effectively blocks the downstream proteolytic activities required for angiogenesis. This includes the degradation of type IV collagen, a major component of the basement membrane, and the release of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) sequestered within the ECM.[4][5][7]



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Figure 1: Mechanism of ProMMP-9i-3c in inhibiting angiogenesis.

## **Quantitative Data Summary**

The anti-angiogenic effects of ProMMP-9i-3c have been quantified in various assays. The following table summarizes representative data.



Assay	Cell Type	Treatment	Endpoint Measured	Result (% Inhibition vs. Control)
In Vitro Tube Formation	HUVEC	10 μM ProMMP- 9i-3c for 18h	Total Tube Length	65%
Number of Branch Points	72%			
Endothelial Cell Migration (Wound Healing)	HUVEC	10 μM ProMMP- 9i-3c for 24h	Wound Closure	58%
In Vitro Invasion Assay (Boyden Chamber)	HUVEC	10 μM ProMMP- 9i-3c for 24h	Number of Invading Cells	81%
In Vivo Matrigel Plug Assay	C57BL/6 Mice	20 mg/kg ProMMP-9i-3c daily for 14 days	Hemoglobin Content (μ g/plug )	55%
CD31+ Staining (Vessel Density)	68%			

# **Experimental Protocols Endothelial Cell Tube Formation Assay**

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

#### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium-2 (EGM-2)
- Matrigel Basement Membrane Matrix
- ProMMP-9i-3c (stock solution in DMSO)



- Vehicle control (DMSO)
- 24-well tissue culture plates
- Inverted microscope with a camera

#### Protocol:

- Thaw Matrigel on ice overnight at 4°C.
- Pre-chill pipette tips and a 24-well plate at -20°C.
- Pipette 300 μL of thawed Matrigel into each well of the pre-chilled 24-well plate.
- Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
- Harvest HUVECs and resuspend them in EGM-2 at a density of 2 x 10<sup>5</sup> cells/mL.
- Prepare different concentrations of ProMMP-9i-3c and the vehicle control in EGM-2.
- Add 200 μL of the HUVEC suspension to each well of the Matrigel-coated plate.
- Add 200 μL of the ProMMP-9i-3c or vehicle control solutions to the respective wells.
- Incubate the plate at 37°C in a 5% CO2 incubator for 12-18 hours.
- Visualize the tube formation under an inverted microscope and capture images.
- Quantify the total tube length and the number of branch points using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

## **In Vivo Matrigel Plug Assay**

This in vivo assay evaluates the formation of new blood vessels in a subcutaneous Matrigel plug.

#### Materials:

Matrigel Basement Membrane Matrix (growth factor reduced)

## Methodological & Application



- Recombinant human basic Fibroblast Growth Factor (bFGF)
- Heparin
- ProMMP-9i-3c
- Vehicle control
- 6-8 week old C57BL/6 mice
- Syringes and needles

#### Protocol:

- Thaw Matrigel on ice.
- Prepare the Matrigel mixture on ice: 0.5 mL of Matrigel, 500 ng/mL of bFGF, and 10 units of heparin.
- Divide the mixture into two groups: one with ProMMP-9i-3c (at the desired final concentration) and one with the vehicle control.
- Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank.
- Administer ProMMP-9i-3c (e.g., 20 mg/kg) or vehicle control to the mice daily via intraperitoneal injection for 14 days.
- After 14 days, euthanize the mice and carefully excise the Matrigel plugs.
- Quantify angiogenesis by:
  - Hemoglobin content: Homogenize the plugs and measure the hemoglobin content using a Drabkin's reagent kit.
  - Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and perform immunohistochemical staining for the endothelial cell marker CD31 to visualize and quantify vessel density.



## **Western Blot Analysis for VEGF Signaling**

This protocol is to assess the effect of ProMMP-9i-3c on downstream signaling pathways activated by VEGF.

#### Materials:

- HUVECs
- EGM-2 medium
- ProMMP-9i-3c
- Recombinant human VEGF
- RIPA lysis buffer with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescence substrate

#### Protocol:

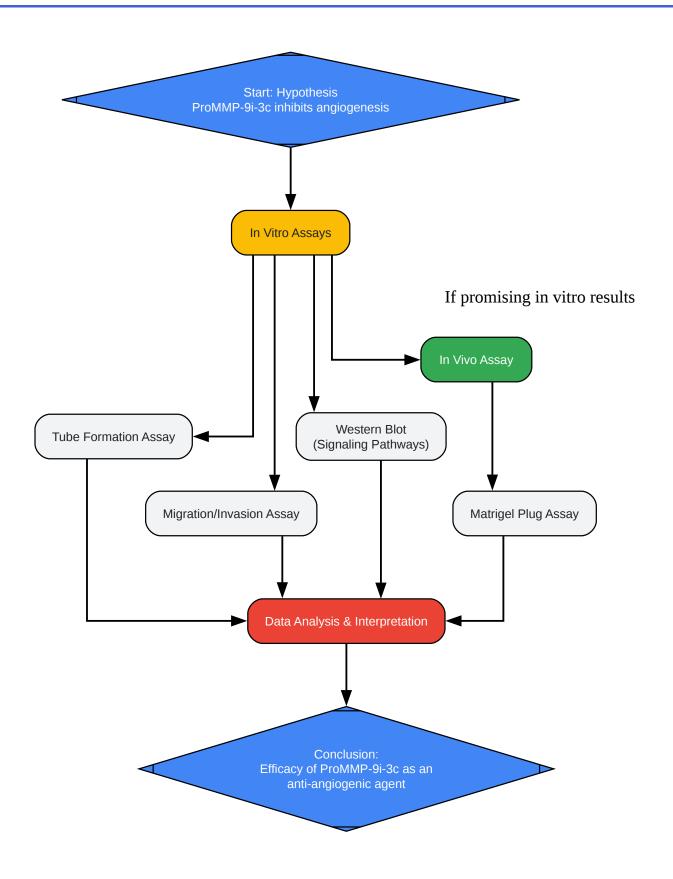
- Culture HUVECs to 80-90% confluency in 6-well plates.
- Starve the cells in serum-free medium for 6 hours.
- Pre-treat the cells with ProMMP-9i-3c or vehicle control for 1 hour.
- Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 15 minutes.
- Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.



- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.
- Quantify the band intensities and normalize to the loading control (GAPDH) and total protein levels.

## **Experimental Workflow**





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**Figure 2:** Experimental workflow for evaluating ProMMP-9i-3c.



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